molecular formula C21H17N3O3S B2385735 (E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one CAS No. 634578-47-5

(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one

Cat. No. B2385735
CAS RN: 634578-47-5
M. Wt: 391.45
InChI Key: PETNAGMKHUFYLP-QGOAFFKASA-N
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Description

(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one, also known as MPT0E028, is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory activity.

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its anticancer activity. A series of new substituted (E)-3-{[5-(aryl)-1,3,4-oxadiazol-2-yl]methyl}-5-(3,4,5-trimethoxy-benzylidene) thiazolidine-2,4-diones have been synthesized and evaluated for anticancer activity against four human cancer cell lines: A549, A375, MCF-7, and HT-29 .

Antimicrobial Properties

A large group of non-proteinogenic amino acids based on 3-(2-benzoxazol-5-yl)alanine skeleton was studied in search for new antimicrobial and anticancer agents. The compounds showed selective action against Gram-positive bacteria (B. subtilis) and also demonstrated antifungal properties, including against pathogens (C. albicans) .

Potential Anticancer Agents

Most of the studied compounds based on 3-(2-benzoxazol-5-yl)alanine derivatives were toxic to both normal and cancer cells. However, in a few cases, toxicity to normal cells was much lower than for cancer cells, indicating these compounds as future anticancer agents .

Drug Discovery

The benzoxazole moiety is a basic skeleton of a group of fluorescent heterocyclic compounds already widely used in chemistry, industry, and medicine. It is also present in naturally occurring biologically active compounds. Synthetic benzoxazoles are also biologically active .

Structure-Activity Relationship Studies

The research carried out on such a large group of compounds allowed to establish a structure–activity relationship which enables to select candidates for further modifications, necessary to improve their biological activity and obtain a new lead structure with potential for therapeutic use .

properties

IUPAC Name

(5E)-2-morpholin-4-yl-5-[(3-phenyl-2,1-benzoxazol-5-yl)methylidene]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-20-18(28-21(22-20)24-8-10-26-11-9-24)13-14-6-7-17-16(12-14)19(27-23-17)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETNAGMKHUFYLP-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C\C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one

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